7-Chloro-5-fluoroindoline-2,3-dione

Catalog No.
S3323387
CAS No.
259860-03-2
M.F
C8H3ClFNO2
M. Wt
199.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-5-fluoroindoline-2,3-dione

CAS Number

259860-03-2

Product Name

7-Chloro-5-fluoroindoline-2,3-dione

IUPAC Name

7-chloro-5-fluoro-1H-indole-2,3-dione

Molecular Formula

C8H3ClFNO2

Molecular Weight

199.56 g/mol

InChI

InChI=1S/C8H3ClFNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13)

InChI Key

CRNNFZRMOHSUJH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)F

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)F

7-Chloro-5-fluoroindoline-2,3-dione is a synthetic organic compound belonging to the indole family. It features a chlorine atom at the seventh position and a fluorine atom at the fifth position of the indoline structure, which is characterized by a fused bicyclic system containing both benzene and pyrrole rings. The molecular formula for this compound is C₉H₆ClFNO₂, and it has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Due to the lack of research, the mechanism of action of 7-Chloro-5-fluoroindoline-2,3-dione remains unknown. There is no information on its potential role in biological systems or interaction with other compounds.
  • Currently, there are no known safety concerns or hazard data associated with 7-Chloro-5-fluoroindoline-2,3-dione. However, due to the absence of specific information, it's advisable to handle any unknown compound with caution following general laboratory safety practices.

Future Research Directions

  • Synthesis methods to develop efficient ways to produce the compound.
  • Characterization of its physical and chemical properties.
  • Computational studies to predict its potential biological activity or reactivity.
  • In vitro and in vivo experiments to assess its effects on biological systems.
Typical of indole derivatives. Notably, it can undergo:

  • Nucleophilic substitutions: The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles under appropriate conditions.
  • Condensation reactions: It can react with various amines to form substituted derivatives, often yielding compounds with enhanced biological activity.
  • Electrophilic aromatic substitution: The aromatic ring can undergo substitution reactions, allowing for the introduction of various functional groups.

For example, the reaction of 7-chloro-5-fluoroindoline-2,3-dione with aniline derivatives has been shown to yield novel fluorinated indole derivatives under microwave irradiation conditions, achieving high yields in short reaction times .

Research indicates that 7-chloro-5-fluoroindoline-2,3-dione exhibits significant biological activities, including:

  • Anticancer properties: Compounds derived from indoline structures have shown cytotoxic effects against various cancer cell lines, including HeLa cells .
  • Inhibition of enzymes: Some derivatives have been studied for their ability to inhibit specific enzymes involved in cancer progression and other diseases.
  • Antiviral activity: Certain analogs have demonstrated potential as antiviral agents, particularly against human immunodeficiency virus .

The unique combination of chlorine and fluorine substituents may enhance its reactivity and biological profile compared to other indoles.

Several synthesis methods have been developed for 7-chloro-5-fluoroindoline-2,3-dione:

  • Microwave-assisted synthesis: This method utilizes microwave irradiation to facilitate rapid reactions between starting materials like 5-fluoroindoline-2,3-dione and anilines or acetamides. This approach enhances yield and reduces reaction time significantly .
  • NaI-mediated synthesis: This method employs sodium iodide as a catalyst in the synthesis of isatins and related compounds from 7-chloroindoline derivatives .
  • Biocatalytic methods: Recent studies have explored using biocatalysts for synthesizing indirubin derivatives from 7-chloro-5-fluoroindoline-2,3-dione, highlighting a green chemistry approach that minimizes environmental impact .

7-Chloro-5-fluoroindoline-2,3-dione finds applications in several fields:

  • Pharmaceuticals: Its derivatives are being explored as potential therapeutic agents for cancer treatment and viral infections.
  • Material science: The compound's unique electronic properties make it suitable for applications in organic electronics and dye-sensitized solar cells.
  • Chemical research: It serves as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies involving 7-chloro-5-fluoroindoline-2,3-dione focus primarily on its binding affinity to biological targets such as enzymes and receptors. These studies often utilize techniques like:

  • Molecular docking: To predict how the compound interacts with target proteins.
  • In vitro assays: To evaluate its biological activity against specific cell lines or pathogens.

Such studies help elucidate the mechanisms through which this compound exerts its biological effects.

Several compounds share structural similarities with 7-chloro-5-fluoroindoline-2,3-dione. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Fluoroindoline-2,3-dioneLacks chlorine at position 7Common precursor for various derivatives
7-Bromoindoline-2,3-dioneBromine instead of chlorine at position 7Different halogen may alter reactivity
4-Chloroindoline-2,3-dioneChlorine at position 4 instead of position 7Variation in biological activity
IndirubinA naturally occurring derivative of indoleKnown for significant anti-inflammatory effects

The presence of both chlorine and fluorine in 7-chloro-5-fluoroindoline-2,3-dione may enhance its pharmacological properties compared to these similar compounds. Its unique substitution pattern allows for distinct reactivity and biological interactions that are being actively researched in medicinal chemistry.

XLogP3

1.4

Dates

Modify: 2023-08-19

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